HLA-A*02:01 Binding Affinity: p53 (139-147) Occupies a Unique Functional Tier Between Strong and Poor Binders
In peptide competition assays measuring relative binding affinity to HLA-A*02:01, p53 (139-147) is consistently categorized as a moderate binder, distinct from strong binders such as p53 (65-73) and p53 (65-74) and poor binders such as p53 (149-157) and p53 (24-32) . Strong binders may drive higher T-cell avidity but also carry a greater risk of central tolerance deletion; poor binders may fail to achieve sufficient MHC occupancy for CTL priming [1]. The moderate affinity of p53 (139-147) therefore represents a functionally distinct balance point for ex vivo T-cell expansion and vaccine design .
| Evidence Dimension | Relative binding affinity to HLA-A*02:01 (peptide competition assay) |
|---|---|
| Target Compound Data | p53 (139-147): Moderate binding |
| Comparator Or Baseline | p53 (65-73): Strong binding; p53 (65-74): Strong binding; p53 (264-272): Moderate binding; p53 (149-157): Poor binding; p53 (24-32): Poor binding; p53 (122-130): Poor binding |
| Quantified Difference | Binding tier shift: p53 (139-147) is one tier above poor binders (149-157, 24-32, 122-130) and one tier below strong binders (65-73, 65-74). Exact IC50 values not provided in source; classification is based on relative competition. |
| Conditions | Peptide competition assay against HLA-A*02:01, in vitro refolded MHC class I molecules |
Why This Matters
A moderate binder avoids the extremes of over-competition (strong binders) and insufficient MHC occupancy (poor binders), making p53 (139-147) a preferred candidate for protocols requiring balanced, reproducible CD8+ T-cell stimulation.
- [1] Gnjatic S, Bressac-De Paillerets B, Guillet JG, Choppin J. Mapping and ranking of potential cytotoxic T epitopes in the p53 protein. Eur J Immunol. 1995 Jun;25(6):1638-42. doi:10.1002/eji.1830250625. View Source
